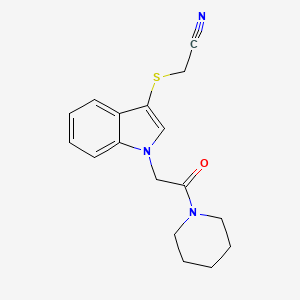

![molecular formula C10H13N3O4S B2639625 1-[(4-Nitrophenyl)sulfonyl]piperazine CAS No. 403825-44-5](/img/structure/B2639625.png)

1-[(4-Nitrophenyl)sulfonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

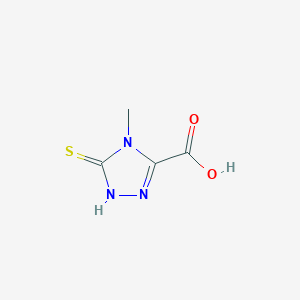

“1-[(4-Nitrophenyl)sulfonyl]piperazine” is a chemical compound with the molecular formula C10H13N3O2 . Its molecular weight is 207.2291 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[(4-Nitrophenyl)sulfonyl]piperazine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI code for “1-[(4-Nitrophenyl)sulfonyl]piperazine” is 1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 .

Physical And Chemical Properties Analysis

“1-[(4-Nitrophenyl)sulfonyl]piperazine” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry, at room temperature .

Applications De Recherche Scientifique

Antibacterial Activities

- Wu Qi (2014) synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, investigating their antibacterial activities. This research found that specific derivatives exhibited better antibacterial activities at certain concentrations against various pathogens (Wu Qi, 2014).

Adenosine Receptor Antagonists

- A study by T. Borrmann et al. (2009) designed and synthesized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. They discovered A2B adenosine antagonists with subnanomolar affinity and high selectivity, useful in therapeutic applications (Borrmann et al., 2009).

Cancer Cell Inhibition

- C. Ananda Kumar et al. (2007) investigated 1-benzhydryl-sulfonyl-piperazine derivatives for their effectiveness in inhibiting breast cancer cell proliferation. The study found significant inhibitory activity in certain derivatives (Kumar et al., 2007).

Antiplasmodial Activity

- Research by D. Martyn et al. (2010) identified two piperazine sulfonamides with activity against Plasmodium falciparum, contributing to the development of antimalarial drugs (Martyn et al., 2010).

Anticancer Evaluation

- Kostyantyn Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with a piperazine substituent. The study indicated promising anticancer properties in specific compounds (Turov, 2020).

Fluorescent Probes

- Y. L. Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide probe based on 7-nitro-1,2,3-benzoxadiazole amine attached to a piperazine-based naphthalimide scaffold, contributing to biological and pathological studies (Pak et al., 2016).

Safety and Hazards

Orientations Futures

The use of “1-[(4-Nitrophenyl)sulfonyl]piperazine” and related compounds in mitigating cognitive decline in patients undergoing partial or whole brain irradiation without promoting tumor growth is a promising area of future research . This compound could potentially be used to mitigate radiation side effects in brain tumor patients undergoing radiotherapy .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-13(15)9-1-3-10(4-2-9)18(16,17)12-7-5-11-6-8-12/h1-4,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZLJILNEOVKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)

amine](/img/structure/B2639554.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2639559.png)

![8-(4-Bromophenyl)-1,3-dimethyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2639563.png)